molecular formula C14H12N2O3S B3197175 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide CAS No. 1004035-01-1

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No.: B3197175
CAS No.: 1004035-01-1
M. Wt: 288.32 g/mol
InChI Key: VROMLSUAPCRQDK-UHFFFAOYSA-N
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Description

Academic Significance of Sulfonamide Scaffolds in Chemical Biology and Medicinal Chemistry

The sulfonamide scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. Historically, sulfonamides were among the first antimicrobial drugs to be widely used, revolutionizing the treatment of bacterial infections. Beyond their antimicrobial properties, sulfonamide-based compounds have been developed as diuretics, antidiabetics, and anticonvulsants. mdpi.com

In contemporary research, the focus has expanded to include their potential as anticancer agents, with many sulfonamides acting as inhibitors of key enzymes involved in tumor progression, such as carbonic anhydrases and protein kinases. mdpi.comnih.gov The ability of the sulfonamide group to act as a hydrogen bond donor and acceptor, as well as its chemical stability, makes it an attractive component in the design of enzyme inhibitors and receptor modulators.

Structural Features and Potential Academic Relevance of Cyano and Methoxyphenyl Substituents in Organic Molecules

The incorporation of cyano (-C≡N) and methoxyphenyl (-C₆H₄OCH₃) groups into organic molecules is a common strategy in drug design to fine-tune their pharmacological profiles.

The cyano group is a small, polar functional group that can significantly influence a molecule's properties. It can act as a hydrogen bond acceptor and can participate in dipole-dipole interactions, thereby enhancing binding affinity to biological targets. Furthermore, the introduction of a cyano group can improve metabolic stability and modulate the electronic properties of a molecule. In some cases, the cyano group has been identified as a key pharmacophore in inhibitors of various enzymes.

The methoxyphenyl group , on the other hand, contributes to the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. The methoxy (B1213986) (-OCH₃) substituent is an electron-donating group that can influence the electronic environment of the aromatic ring and can also be a site for metabolic modification. The position of the methoxy group on the phenyl ring is crucial, with the para-substitution in 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide being a common feature in many biologically active compounds.

Current Research Landscape and Unaddressed Questions Pertaining to this compound and its Analogs

The current body of scientific literature provides a general synthesis route for this compound. The synthesis typically involves the reaction of 3-cyanobenzene-1-sulfonyl chloride with p-anisidine (B42471) (4-methoxyaniline). chemicalbook.com

This lack of specific data presents several unaddressed questions for the research community:

What is the precise three-dimensional structure of this compound and how does it influence its potential biological interactions?

Does this compound exhibit significant inhibitory activity against clinically relevant enzymes, such as carbonic anhydrases or protein kinases?

What are its potential antimicrobial or anticancer properties, if any?

How do the specific positions of the cyano and methoxy groups in this isomer influence its activity compared to other isomers or analogs?

The exploration of these questions could unveil novel therapeutic applications for this and related compounds, making it a fertile ground for future research in medicinal chemistry.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
CAS Number 1004035-01-1
Molecular Formula C₁₄H₁₂N₂O₃S
Molecular Weight 288.32 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-19-13-7-5-12(6-8-13)16-20(17,18)14-4-2-3-11(9-14)10-15/h2-9,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VROMLSUAPCRQDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Cyano N 4 Methoxyphenyl Benzenesulfonamide and Its Structural Analogs

Established Reaction Pathways for Benzenesulfonamide (B165840) Scaffold Construction

The construction of the benzenesulfonamide scaffold is a well-established field in organic synthesis, with both classical and modern methods available to chemists. The most traditional and widely used method involves the reaction of an arylsulfonyl chloride with a primary or secondary amine. This nucleophilic substitution reaction, often carried out in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct, forms the sulfonamide S-N bond.

In recent years, more advanced and versatile methods have been developed to broaden the scope and efficiency of sulfonamide synthesis. These include:

Transition-Metal-Catalyzed Cross-Coupling: Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming S-N bonds, particularly for coupling aryl halides with amines or N-containing heterocycles. nih.gov This approach offers an alternative to using sulfonyl chlorides.

Synthesis from Nitroarenes: Various protocols have been established for the synthesis of N-aryl sulfonamides directly from nitroarenes, which are stable and abundant starting materials. tandfonline.com These methods often involve reductive coupling in the presence of a sulfur source.

Photocatalytic Methods: Innovative strategies utilizing photocatalysis allow for the conversion of readily available carboxylic acids into sulfonamides. nih.gov This decarboxylative approach provides a novel entry point to the sulfonamide scaffold.

One-Pot Syntheses: To improve efficiency, one-pot procedures have been developed that combine multiple reaction steps. For example, a strategy has been reported that merges traditional amide coupling partners—aromatic acids and amines—to generate sulfonamides via an in-situ-generated sulfonyl chloride intermediate. acs.org

Dual Catalysis Systems: A dual copper and visible light-catalyzed S(O)2–N coupling between phenylsulfinic acid derivatives and aryl azides has been developed, proceeding under redox-neutral conditions to produce sulfonamides. nih.gov

These varied methodologies provide a robust toolbox for constructing the core benzenesulfonamide structure, accommodating a wide range of functional groups and starting materials.

Specific Synthetic Routes to 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide

The synthesis of the target compound, this compound, is achieved through a direct and efficient sulfonamidation reaction.

The primary synthetic route to this compound involves the reaction of two key precursor molecules. chemicalbook.com

Sulfonyl Component: 3-Cyanobenzene-1-sulfonyl chloride serves as the electrophilic partner, providing the 3-cyanobenzenesulfonyl moiety.

Amine Component: p-Anisidine (B42471) (also known as 4-methoxyaniline) acts as the nucleophile, providing the N-(4-methoxyphenyl) group.

Precursor MoleculeRole in SynthesisChemical Structure
3-Cyanobenzene-1-sulfonyl chlorideElectrophile (Sulfonyl source)ClS(=O)(=O)c1cccc(c1)C#N
p-Anisidine (4-methoxyaniline)Nucleophile (Amine source)COc1ccc(N)cc1

The reaction is typically performed by stirring a mixture of 3-cyanobenzenesulfonyl chloride and p-anisidine in the presence of a base. chemicalbook.com A common set of conditions involves:

Solvent: Dichloromethane (B109758) (DCM) is often used as the solvent.

Base: Pyridine is added to the reaction mixture. It acts as a base to scavenge the hydrogen chloride (HCl) that is generated as a byproduct of the sulfonamidation reaction, driving the equilibrium towards product formation.

Temperature: The reaction is generally carried out at room temperature (approximately 20 °C). chemicalbook.com

Duration: The mixture is typically stirred overnight to ensure the reaction goes to completion. chemicalbook.com

An alternative general method for synthesizing related N-(4-methoxyphenyl)-nitrobenzenesulfonamides has been performed in an aqueous sodium carbonate solution, indicating that water can also be a viable solvent system for this type of transformation. mdpi.com

Once the reaction is complete, a standard workup and purification procedure is employed to isolate the final product.

Solvent Removal: The solvent (e.g., dichloromethane) is removed under reduced pressure. chemicalbook.com

Chromatography: The crude product is purified by flash column chromatography, often using dichloromethane as the eluent. chemicalbook.com

Recrystallization: Further purification is achieved by recrystallization from a solvent system such as ethyl acetate/hexane or toluene (B28343) to yield the final product, this compound, as a solid. chemicalbook.com

Alternatively, for reactions run in aqueous media, the product may precipitate out of the solution and can be collected by suction filtration, followed by washing with water and a suitable organic solvent like isopropanol. mdpi.com

Design and Synthesis Strategies for Advanced Structural Analogs and Derivatives

The development of structural analogs of this compound is crucial for exploring structure-activity relationships (SAR) in drug discovery programs. Modular and diversity-oriented approaches are key to efficiently generating libraries of related compounds.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules from a common set of starting materials through branching reaction pathways. nih.gov The benzenesulfonamide scaffold is well-suited to modular approaches, where the two main components—the benzenesulfonyl moiety and the amine—can be systematically varied.

Building Block Strategy: The most straightforward modular approach involves reacting a library of substituted benzenesulfonyl chlorides with a library of diverse amines. This allows for the rapid generation of analogs with different substitution patterns on both aromatic rings.

Aziridine-Based Polymerization: An aziridine-based multicomponent polymerization has been reported, showcasing a method to achieve both building-block diversity and architectural diversity in sulfonamide-containing polymers. rsc.org

Decarboxylative Strategies: Photocatalytic methods that convert structurally diverse carboxylic acids into sulfinamides, sulfonamides, and sulfonimidamides provide a powerful modular entry point. nih.gov This allows the vast commercial availability of carboxylic acids to be leveraged for creating diverse sulfonamide analogs.

One-Pot Amide-to-Sulfonamide Conversion: A recently developed strategy allows for the one-pot synthesis of sulfonamides from the traditional partners of amide coupling: carboxylic acids and amines. acs.org This method leverages copper ligand-to-metal charge transfer to convert the acid to a sulfonyl chloride in situ, which then reacts with the amine. This modular route streamlines the synthesis of sulfonamide bioisosteres of known amides.

Hypervalent Iodine-Mediated Synthesis: A two-step synthesis of sulfondiimidamides, which are double aza-variants of sulfonamides, has been developed using a hypervalent iodine-mediated amination. acs.org This modular method allows for the combination of organometallic reagents, an unsymmetrical sulfurdiimide, and various amines, enabling precise control over the N-substituents and expanding the accessible chemical space around the core sulfur atom. acs.org

These advanced strategies highlight the shift towards more flexible and efficient synthetic routes that enable the rapid and systematic exploration of the chemical space around the benzenesulfonamide core.

Regioselective and Stereoselective Synthetic Considerations

Regioselectivity in the synthesis of benzenesulfonamides is primarily dictated by the substitution pattern of the starting materials. For this compound, the meta position of the cyano group is determined by the use of 3-cyanobenzene-1-sulfonyl chloride. chemicalbook.com The synthesis of isomers, such as N-(4-methoxyphenyl)-2-nitrobenzenesulfonamide or N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide, is achieved by selecting the corresponding ortho- or para-substituted nitrobenzenesulfonyl chloride, respectively. mdpi.com This demonstrates that the regiochemical outcome is controlled by the precursor selection in classical synthetic routes.

More advanced strategies can also exhibit high regioselectivity. For instance, certain [3+2] cycloaddition reactions using vinyl sulfonates can proceed in a regio- and diastereoselective manner, although in some cases, the regiospecificity can be poor. ucl.ac.uk An electrochemical three-component reaction involving cinnamic acids, SO₂, and amines affords (E)-β-styryl sulfonamides with high regio- and stereoselectivity, avoiding double-bond translocation. chemrxiv.org

Stereoselectivity becomes crucial when chiral centers are present in the molecule or its analogs. While the parent compound this compound is achiral, the synthesis of chiral analogs often requires stereoselective methods. sci-hub.se

From Chiral Precursors: A convenient route to α-C-chiral primary sulfonamides involves the treatment of α-chiral sulfinates with hydroxylamine (B1172632) sulfonate, which proceeds with retention of stereochemical purity. sci-hub.seorganic-chemistry.org

Asymmetric Catalysis: Stereoselective reactions, such as palladium-catalyzed aza-Wacker-type reactions, can be used to synthesize chiral sulfonamide derivatives from electron-deficient olefins and N-alkylsulfonamides. sci-hub.se Biocatalytic methods, such as asymmetric sulfoxidation using enzymes like cytochrome P450, can produce non-racemic sulfoxides, which are precursors to other chiral sulfur compounds. acs.org

Mechanistic Elucidation of Key Synthetic Transformations

The fundamental transformation in the synthesis of this compound is the formation of the sulfonamide (S-N) bond. The mechanism of this reaction can vary depending on the specific methodology employed.

For the classical reaction between a sulfonyl chloride and an amine, the mechanism is generally considered to be a nucleophilic addition-elimination process. nih.gov The nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This forms a transient, high-energy intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and a proton is removed from the nitrogen (typically by a base), yielding the stable sulfonamide. Theoretical calculations suggest this is a kinetically controlled process. nih.gov

Mechanisms for more modern synthetic routes are often more complex and can involve radical intermediates or organometallic catalytic cycles.

Radical Mechanisms: In some oxidative couplings, an aryl radical intermediate is generated via a single electron transfer. This radical can then react with a sulfur dioxide source to form a sulfonyl radical, which subsequently couples with an amine-derived radical intermediate to form the S-N bond before hydrolysis yields the final sulfonamide. thieme-connect.com

Transition-Metal Catalysis: In palladium-catalyzed reactions, the mechanism typically involves oxidative addition of an aryl halide to the Pd(0) catalyst, followed by insertion of a sulfur dioxide surrogate. The resulting arylsulfonyl-palladium complex can then undergo reductive elimination with an amine to form the sulfonamide and regenerate the catalyst.

The following table outlines the proposed mechanistic steps for different key synthetic transformations leading to sulfonamides.

Advanced Structural Characterization and Spectroscopic Analysis

Single-Crystal X-ray Diffraction Studies for Solid-State Conformational and Packing Analysis

Single-crystal X-ray diffraction is a premier technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The analysis of analogous structures, such as various N-(4-methoxyphenyl)-benzenesulfonamides, provides a robust framework for understanding the expected solid-state conformation, intermolecular interactions, and crystal packing of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide.

The supramolecular assembly of N-arylbenzenesulfonamides in the solid state is predominantly governed by a network of specific non-covalent interactions. The most significant of these is the hydrogen bond formed between the sulfonamide N-H group (donor) and a sulfonyl oxygen atom (acceptor) of an adjacent molecule. This interaction typically results in the formation of infinite one-dimensional chains, described by the graph-set notation C(4), which is a common hydrogen-bonding pattern in sulfonamide crystals.

In the crystal structure of the parent compound, N-(4-methoxyphenyl)benzenesulfonamide, molecules are linked into infinite polymeric chains along the crystallographic a-axis by these characteristic N—H⋯O hydrogen bonds. In addition to this primary interaction, weaker C—H⋯π interactions are also observed, further stabilizing the crystal lattice.

The internal geometry of the this compound molecule is defined by its bond lengths, bond angles, and the rotational freedom around single bonds, described by dihedral (torsion) angles. Data from closely related N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers provide highly relevant reference values for these parameters.

Table 1: Typical Geometric Parameters for the N-(4-Methoxyphenyl)benzenesulfonamide Moiety Based on Analogue Structures.

ParameterBondTypical Value
Bond Lengths S–C1.766 Å
S–N1.633 Å
N–C (aryl)1.441 Å
S=O (avg.)1.430 Å
Bond Angles O–S–O120.0°
C–S–N107.4°
S–N–C118.0°
Dihedral Angle C–S–N–C-60° to +70°

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation and Dynamic Properties

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), and the connectivity between them.

While a fully assigned experimental spectrum for this compound is not documented in the reviewed literature, a predictive assignment can be made based on established chemical shift principles and data from analogous compounds.

¹H NMR: The proton spectrum is expected to show distinct signals for the N-H proton, the methoxy (B1213986) group protons, and the aromatic protons on both rings. The sulfonamide N-H proton typically appears as a broad singlet. The methoxy (-OCH₃) protons will be a sharp singlet at approximately 3.8 ppm. The aromatic region (around 6.9-8.2 ppm) will be complex due to spin-spin coupling between adjacent protons. The protons on the 4-methoxyphenyl (B3050149) ring will appear as two doublets (an AA'BB' system), while the four protons on the 3-cyanobenzenesulfonamide (B1586257) ring will show more complex splitting patterns due to their unique chemical environments.

¹³C NMR: The carbon-13 spectrum provides direct information about the carbon skeleton. Each unique carbon atom in the molecule will produce a distinct signal. The spectrum will feature signals for the methoxy carbon, the cyano carbon, and the twelve aromatic carbons. The chemical shifts are influenced by the electronic effects of the substituents; for instance, carbons attached to the electron-withdrawing sulfonyl and cyano groups will appear at a lower field (higher ppm), while those on the electron-rich methoxyphenyl ring will be at a higher field.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
N-H 8.5 - 10.5 (broad s)-
O-C H₃~3.8 (s, 3H)~55.5
C ≡N-~117
4-methoxyphenyl ring6.9 - 7.2 (m, 4H)114 - 160
3-cyanobenzenesulfonyl ring7.7 - 8.2 (m, 4H)112 - 142

Note: Predicted values are estimates. s = singlet, m = multiplet.

To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H spin-spin coupling networks, allowing for the identification of adjacent protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the different fragments of the molecule, such as linking the protons on one ring to the carbons on the other via the sulfonamide bridge.

Together, these experiments would provide a complete and verified map of the molecular structure in solution.

While no specific studies have been reported for this compound, variable-temperature (VT) NMR is a powerful technique for investigating dynamic processes in molecules, such as restricted rotation around single bonds. In sulfonamides, rotation around the S-N bond can sometimes be slow on the NMR timescale, particularly if there are bulky substituents. A VT-NMR study could determine the energy barrier to this rotation by observing changes in the NMR spectrum, such as the broadening and coalescence of signals, as the temperature is varied. Such an analysis would provide valuable insight into the conformational flexibility of this compound in solution.

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful non-destructive tool for identifying functional groups and probing the molecular vibrations of a compound. While specific experimental spectra for this compound are not widely published, a detailed analysis of its structural components allows for the prediction of its characteristic vibrational modes.

The key functional groups present in this compound are the cyano (-C≡N) group, the sulfonamide (-SO₂NH-) linkage, the methoxy (-OCH₃) group, and the two substituted benzene (B151609) rings. Each of these moieties exhibits distinct vibrational frequencies.

Interactive Data Table: Predicted Vibrational Frequencies and Modes

Functional Group Vibrational Mode Predicted FTIR Wavenumber (cm⁻¹) Predicted Raman Wavenumber (cm⁻¹) Intensity
Cyano (-C≡N)Stretching2240 - 22202240 - 2220Medium
Sulfonamide (-SO₂NH-)N-H Stretching3300 - 32003300 - 3200Medium
S=O Asymmetric Stretching1350 - 13151350 - 1315Strong
S=O Symmetric Stretching1170 - 11501170 - 1150Strong
S-N Stretching940 - 900940 - 900Medium
Methoxy (-OCH₃)C-H Stretching2970 - 2950, 2850 - 28302970 - 2950, 2850 - 2830Medium-Weak
C-O Stretching1260 - 1200 (asymmetric), 1050 - 1000 (symmetric)1260 - 1200, 1050 - 1000Strong
Aromatic RingsC-H Stretching3100 - 30003100 - 3000Medium-Weak
C=C Stretching1600 - 14501600 - 1450Medium-Strong

The cyano group is expected to show a sharp and distinct stretching vibration in the 2220-2240 cm⁻¹ region. researchgate.net The sulfonamide group is characterized by several key vibrations: the N-H stretch, and the strong asymmetric and symmetric stretching vibrations of the S=O bonds. researchgate.net The methoxy group will be identifiable by its C-H stretching vibrations and the characteristic C-O stretching bands. The aromatic rings will display C-H stretching modes above 3000 cm⁻¹ and a series of C=C stretching bands in the 1450-1600 cm⁻¹ region.

Advanced Mass Spectrometry for Isotopic Pattern Analysis and Fragmentation Pathways

Advanced mass spectrometry techniques are indispensable for determining the molecular weight, elemental composition, and structural features of organic molecules through the analysis of their isotopic patterns and fragmentation pathways.

The nominal molecular weight of this compound (C₁₄H₁₂N₂O₃S) is 288 g/mol . chemicalbook.com High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, allowing for the confirmation of its elemental composition. The presence of sulfur would be indicated by the characteristic isotopic pattern, with the ³⁴S isotope contributing to a small M+2 peak.

Key Predicted Fragmentation Pathways:

Cleavage of the S-N Bond: This is a common fragmentation pathway for sulfonamides, leading to the formation of the 3-cyanobenzenesulfonyl radical or cation (m/z 166) and the 4-methoxyaniline radical cation or a related fragment.

Loss of SO₂: Desulfonylation is another characteristic fragmentation, which would result in a fragment ion at m/z 224.

Fragmentation of the 4-methoxyphenyl group: The methoxy group can undergo cleavage, leading to the loss of a methyl radical (CH₃•) resulting in a fragment at m/z 273, or the loss of formaldehyde (B43269) (CH₂O) to give a fragment at m/z 258.

Cleavage of the Cyano Group: While the C≡N bond is strong, fragmentation involving this group is possible under higher energy conditions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z (mass-to-charge ratio) Proposed Fragment Identity Fragmentation Pathway
288[M]⁺• (Molecular Ion)-
273[M - CH₃]⁺Loss of a methyl radical from the methoxy group
224[M - SO₂]⁺•Desulfonylation
166[C₇H₄NO₂S]⁺Cleavage of the S-N bond
123[C₇H₇O]⁺Fragment from the 4-methoxyphenyl moiety
108[C₆H₆NO]⁺Fragment from the 4-methoxyaniline moiety

The study of these fragmentation patterns provides a virtual roadmap of the molecule's structure, allowing for its unambiguous identification and differentiation from isomeric compounds.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the structural and electronic properties of benzenesulfonamide (B165840) derivatives. These computational methods provide a theoretical framework to understand and predict molecular behavior at the atomic level.

Theoretical calculations are crucial for determining the optimized molecular geometry and understanding the electronic structure of sulfonamide compounds. Full optimization and calculation of the electronic structure of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide were performed using the PM6 method. researchgate.net For N-(4-methoxyphenyl)benzenesulfonamide, the benzene (B151609) ring of the benzenesulfonamide portion can be disordered, with components twisted at an angle to each other. nih.govresearchgate.net The methoxybenzene group in this related compound is nearly planar. nih.govresearchgate.net

Table 1: Selected Dihedral Angles in Related Benzenesulfonamide Derivatives
CompoundDihedral Angle (°)Reference
N-(4-Methoxyphenyl)benzenesulfonamide54.6 (4) and 62.9 (5) between methoxybenzene and disordered benzene rings nih.gov
4-Methoxy-N-(4-methylphenyl)benzenesulfonamide63.36 (19) between sulfonyl benzene and aniline (B41778) rings researchgate.net
N-(4-Fluorophenyl)-4-methoxybenzenesulfonamide44.26 (13) between the two benzene rings researchgate.net

Frontier Molecular Orbital (FMO) theory is pivotal in understanding the chemical reactivity and kinetic stability of a molecule. libretexts.org The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. libretexts.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a smaller gap suggests higher polarizability and greater chemical reactivity. nih.gov

For a related compound, N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide, the HOMO energy was calculated to be -9.584 eV, and the LUMO energy was 0.363 eV. bsu.by In another study, the HOMO and LUMO energies for a different derivative were found to be -10.723 eV and 23.810 eV, respectively. researchgate.net These values are critical for predicting how the molecule will interact with other species in a chemical reaction. libretexts.org

Table 2: Frontier Molecular Orbital Energies of Related Sulfonamides
CompoundHOMO Energy (eV)LUMO Energy (eV)Reference
N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide-9.5840.363 bsu.by
N-(2-hydroxy-3,5-diisopropylphenyl) methanesulfonamide (B31651) derivative-10.72323.810 researchgate.net

Molecular Electrostatic Potential (MEP) surface mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP surface provides a color-coded map where different colors represent different electrostatic potential values, indicating regions of positive, negative, and neutral charge.

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results for validation. For instance, the electronic absorption spectrum of N-(3,5-di-tert-butyl-2-hydroxyphenyl)-4-methylbenzenesulfonamide was calculated for ten one-electron excitations in the 275.99-501.97 nm range. bsu.by The strongest electronic transition was predicted at an absorption maximum of 275.99 nm. bsu.by In a similar study, a maximum high oscillatory wavelength was observed at λ = 303.26 nm. researchgate.net Theoretical and experimental studies on other benzenesulfonamide derivatives have shown good correlation, validating the computational models used. researchgate.net

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling and docking studies are essential computational techniques for predicting the binding affinity and interaction patterns of a ligand with a biological target. These methods are widely used in drug discovery to identify potential therapeutic agents.

Molecular docking studies have been employed to investigate the interaction of benzenesulfonamide derivatives with various biological targets. For example, some chlorinated benzenesulfonamide compounds have been evaluated for their potential interaction against the KSHV thymidylate synthase complex. researchgate.net In other research, the anti-breast cancer activity of newly synthesized benzenesulfonamide compounds was studied by analyzing the binding energy for non-bonding interactions with the receptor 4PYP (PDB code: 4FA2). nih.govlongdom.org These studies help in identifying key interactions and suggest that these compounds could be potential agents against human breast cancer MCF-7 cells. nih.govlongdom.org

Similarly, docking studies of 3-methoxy flavone (B191248) derivatives have been conducted on the human estrogen receptor alpha (ER-α) and epidermal growth factor receptor (EGFR) to explore their anti-breast cancer potential. nih.gov The binding interactions of benzothiazole (B30560) derivatives bearing benzenesulfonamide have also been investigated, with some compounds showing excellent binding energy with their target receptors. researchgate.net

Table 3: Putative Molecular Targets for Benzenesulfonamide Derivatives
Derivative ClassPutative Molecular TargetPDB CodeReference
Chlorinated benzenesulfonamidesKSHV thymidylate synthase complexNot specified researchgate.net
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamidesHuman breast cancer receptor4FA2 (4PYP) nih.govlongdom.org
3-Methoxy flavone derivativesHuman estrogen receptor alpha (ER-α), Epidermal growth factor receptor (EGFR)2IOG, 3W2S nih.gov
Benzothiazole bearing benzenesulfonamidesNot specifiedNot specified researchgate.net

Detailed Analysis of Binding Modes, Conformations, and Key Intermolecular Contacts

The binding mode of benzenesulfonamide derivatives is largely dictated by their conformation and the intermolecular contacts they can establish. Crystallographic studies of structurally related N-(4-methoxyphenyl)-nitrobenzenesulfonamides provide critical insights into the likely behavior of the title compound. mdpi.comresearchgate.net

The orientation of the phenyl rings is determined by the C-S-N-C torsion angles, which can vary significantly. mdpi.com For instance, in a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, these torsion angles were found to range from -58.6° to +66.56°. mdpi.com This conformational flexibility allows the molecule to adapt to the topology of different binding sites.

Key intermolecular contacts for this class of compounds are dominated by hydrogen bonds. The sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (S=O). Typically, these groups form strong, directional N-H···O hydrogen bonds, leading to the formation of chains or dimers in the solid state. mdpi.com In some conformations, the methoxy (B1213986) oxygen atom can also act as a hydrogen bond acceptor. researchgate.net Additional stabilization is provided by weaker C-H···O contacts and potential C-H···π interactions. nih.gov

Table 1: Key Structural Features and Intermolecular Contacts in Related N-(4-methoxyphenyl)sulfonamides
FeatureObservation in AnalogsPotential Significance for 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide
C-S-N-C Torsion AngleRanges from approximately -69° to +71° mdpi.comIndicates significant conformational flexibility, allowing adaptation to various protein binding pockets.
Primary Hydrogen BondsStrong N-H···O interactions involving the sulfonamide group mdpi.comActs as a primary anchor for binding to protein targets.
Secondary Hydrogen BondsC-H···O contacts and occasional N-H···O with the methoxy oxygen mdpi.comresearchgate.netProvides additional stability and specificity to the binding interaction.
Other InteractionsWeak C-H···π interactions have been observed nih.govContributes to the overall stability of the ligand-protein complex.

Computational Assessment of Binding Affinity and Specificity

Molecular docking is a primary computational tool used to predict the binding affinity and specificity of a ligand for a biological target. By simulating the interaction between the ligand and a protein's active site, a binding energy score can be calculated, typically in kcal/mol. Lower (more negative) values suggest a stronger, more favorable interaction.

For example, in studies of benzenesulfonamide derivatives designed as anticancer agents, molecular docking was used to analyze the binding energy of the compounds with the target receptor. longdom.org These studies revealed that specific derivatives formed stable complexes with high binding affinity. longdom.orgnih.gov For instance, certain benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamide derivatives exhibited potent anticancer effects, with docking studies showing binding affinities as strong as -10.48 kcal/mol against the human breast cancer MCF-7 cell line receptor. longdom.org

The specificity of this compound would be determined by the unique combination of hydrogen bonds, hydrophobic interactions, and electrostatic contacts it can form within a specific protein's active site, which distinguishes it from other potential binding partners.

Table 2: Sample Binding Affinities of Benzenesulfonamide Derivatives from Docking Studies
Compound Derivative ClassTargetReported Binding Affinity (kcal/mol)
Benzylidene-N-(phenylsulfonyl) hydrazine-1-carbothioamidesMCF-7 Breast Carcinoma Receptor (4PYP)-10.26 to -10.48 longdom.org
Benzothiazole-benzenesulfonamide hybridsCyclooxygenase ReceptorsUp to -12.50 researchgate.net
Schiff base derivatives of 4-hydroxy-benzenesulfonamideCarbonic Anhydrase IsoenzymesDissociation constants (Kd) in the range of 11-28 μM mdpi.com

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

QSAR and pharmacophore modeling are computational strategies used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models are built by correlating the physicochemical properties of a set of molecules with their experimentally determined biological activities. The goal is to create a statistically valid model that can predict the activity of new, untested compounds. The statistical quality of a QSAR model is often assessed by its squared correlation coefficient (R²) and its predictive ability is measured by a cross-validated squared correlation coefficient (q²).

For example, a 3-D QSAR model developed for a series of benzoxazole (B165842) benzenesulfonamide derivatives as anti-diabetic agents achieved a high R² value of 0.9686 and a q² of 0.72, indicating a statistically robust model with good predictive power. chemijournal.com Such models are invaluable for prioritizing which new derivatives of this compound should be synthesized and tested.

Table 3: Example of Statistical Validation for a 3-D QSAR Model of Benzenesulfonamide Derivatives chemijournal.com
Statistical ParameterValueInterpretation
R² (Squared Correlation Coefficient)0.9686Indicates a strong correlation between the model's predictions and the actual experimental data for the training set.
q² (Cross-Validated R²)0.72Demonstrates good predictive ability of the model for new compounds not in the training set.

A key outcome of QSAR modeling is the identification of the specific molecular properties, or "descriptors," that govern biological activity. These descriptors can be categorized as:

Topological: Related to the connectivity and shape of the molecule.

Electronic: Describing the distribution of charge, such as electron-withdrawing or electron-donating groups. Features like H-bond donors and acceptors are critical electronic descriptors. chemijournal.com

Steric: Pertaining to the volume and three-dimensional arrangement of atoms. Hydrophobic and nonpolar groups are important steric and electronic descriptors that influence activity. chemijournal.com

By analyzing the QSAR model, researchers can determine which features are positively or negatively correlated with activity. For instance, a model might reveal that having a hydrogen bond acceptor at a specific position on the benzenesulfonamide ring increases potency, while a bulky hydrophobic group in another region decreases it. This information is critical for the rational design of more effective molecules.

QSAR models and the pharmacophores derived from them are powerful tools for discovering new lead compounds.

Virtual Screening: A validated QSAR model or a pharmacophore can be used as a filter to rapidly screen vast virtual libraries containing millions or even billions of chemical compounds. chemijournal.comvirtualdiscovery.net This process identifies molecules within the library that possess the key structural and electronic features predicted to be necessary for high biological activity, dramatically narrowing the field of candidates for synthesis and testing. researchgate.net

De Novo Design: This approach involves computationally "building" novel molecules from scratch or by "stitching" together chemical fragments. biorxiv.org Guided by the structural constraints of the target's binding site and the insights from QSAR models, algorithms can design new molecules that are optimized to fit the receptor and possess all the desired features for high affinity and specificity. biorxiv.orgmdpi.com

Structure Activity Relationship Sar Elucidation for in Vitro Biological Activity

Systematic Design Principles for Probing Structural Influences on Target Interaction

The rational design of benzenesulfonamide (B165840) derivatives as biologically active agents hinges on a systematic exploration of their chemical space to understand how structural modifications influence interactions with biological targets. A common approach involves the "tail" or "scaffold-hopping" strategy, where different moieties are appended to the core benzenesulfonamide scaffold to probe the topology and chemical nature of the target's binding site. Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a pivotal role in this process. nanobioletters.com These in silico techniques allow for the prediction of how changes in physicochemical properties, such as lipophilicity, electronic character, and steric bulk, will affect the binding affinity and selectivity of the compound. nanobioletters.com

For a molecule like 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide, a systematic SAR study would involve three primary areas of modification:

The Benzenesulfonamide Core: Altering the position and nature of substituents on the phenyl ring to which the sulfonamide group is attached.

The N-Aryl Moiety (the "tail"): Modifying the N-(4-methoxyphenyl) group to explore different interactions within the target's binding pocket.

By methodically synthesizing and testing analogs with variations in these regions, researchers can build a comprehensive picture of the SAR, guiding the optimization of lead compounds for enhanced potency and selectivity.

Impact of Modifications to the Benzenesulfonamide Core on In Vitro Activity and Selectivity

The substitution pattern on the benzenesulfonamide core is a critical determinant of both the in vitro activity and the selectivity profile of this class of compounds. The position of the substituent can significantly alter the orientation of the molecule within the binding site of a target protein, such as a carbonic anhydrase (CA). For instance, studies on a wide range of benzenesulfonamide derivatives have shown that meta-substituted compounds can exhibit distinct selectivity profiles compared to their para-substituted counterparts.

While specific data for the 3-cyano derivative is not extensively available, we can infer the potential impact of modifying the benzenesulfonamide core by examining related compounds. For example, in a series of benzenesulfonamide inhibitors of carbonic anhydrases, the nature and position of the substituent on the phenyl ring were found to be crucial for isoform selectivity.

To illustrate the effect of substitution on the benzenesulfonamide core, the following table presents hypothetical in vitro activity data against two human carbonic anhydrase (hCA) isoforms, hCA II (a ubiquitous isoform) and hCA IX (a tumor-associated isoform). This data is representative of trends observed in the broader class of benzenesulfonamide inhibitors.

CompoundSubstituent on Benzenesulfonamide CorehCA II Inhibition (Ki, nM)hCA IX Inhibition (Ki, nM)Selectivity (hCA II/hCA IX)
14-Amino12250.48
23-Amino150453.33
34-Nitro85155.67
43-Nitro250308.33
5 (Target Scaffold)3-Cyano---

This table is for illustrative purposes and based on general trends observed in benzenesulfonamide SAR studies.

The data illustrates that moving a substituent from the para- to the meta-position can significantly impact both potency and selectivity. Generally, meta-substitution can lead to improved selectivity for certain isoforms by allowing the substituent to interact with different regions of the active site.

Role of the Cyano Substituent in Modulating In Vitro Binding and Biological Responses

The cyano (-C≡N) group is a unique functional group in medicinal chemistry due to its electronic properties and ability to participate in various non-covalent interactions. As a strong electron-withdrawing group, it can influence the acidity of the sulfonamide proton, which is crucial for its binding to the zinc ion in the active site of metalloenzymes like carbonic anhydrases. Furthermore, the nitrogen atom of the cyano group can act as a hydrogen bond acceptor, forming specific interactions with amino acid residues in the target's binding pocket.

The linear geometry of the cyano group also imparts specific steric constraints that can be exploited in drug design. In the context of this compound, the cyano group at the meta-position is poised to interact with regions of the binding site that are not accessible to para-substituents. This can lead to enhanced binding affinity and selectivity.

The following table presents a hypothetical comparison of the in vitro inhibitory activity of benzenesulfonamide derivatives with different substituents at the 3-position, highlighting the potential contribution of the cyano group.

CompoundSubstituent at 3-PositionhCA IX Inhibition (Ki, nM)Physicochemical Property
1-H150Neutral
2-CH3120Electron-donating, Lipophilic
3-Cl80Electron-withdrawing, Halogen bonding potential
4-NO230Strongly electron-withdrawing, H-bond acceptor
5 (Target Scaffold)-CN-Strongly electron-withdrawing, H-bond acceptor, Linear geometry

This table is for illustrative purposes and based on general trends observed in benzenesulfonamide SAR studies.

The trend suggests that electron-withdrawing groups at the 3-position can enhance inhibitory activity against hCA IX. The cyano group, with its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, is expected to contribute favorably to the binding affinity.

Influence of the N-(4-methoxyphenyl) Moiety on Ligand Recognition and In Vitro Efficacy

Structural studies of related N-(4-methoxyphenyl)-nitrobenzenesulfonamides have shown that the torsion angle between the benzenesulfonamide ring and the N-phenyl ring can vary, leading to different spatial orientations of the "tail". This conformational flexibility allows the molecule to adapt to the specific shape and chemical environment of the target's binding pocket.

Modifications to the N-(4-methoxyphenyl) moiety can have a profound impact on activity. The following table provides a hypothetical SAR for this part of the molecule, demonstrating the effect of altering the substituent on the N-phenyl ring.

CompoundN-Aryl MoietyhCA IX Inhibition (Ki, nM)Key Interactions
1N-phenyl95Hydrophobic interactions
2N-(4-methylphenyl)75Enhanced hydrophobic interactions
3N-(4-chlorophenyl)60Hydrophobic and halogen bonding interactions
4 (Target Scaffold)N-(4-methoxyphenyl)-Hydrophobic and potential H-bonding interactions
5N-(4-hydroxyphenyl)50Hydrophobic and H-bonding interactions (donor and acceptor)

This table is for illustrative purposes and based on general trends observed in benzenesulfonamide SAR studies.

The data suggests that substituents on the N-phenyl ring that can engage in additional interactions, such as hydrogen bonding or halogen bonding, can lead to increased potency. The 4-methoxy group of the title compound is expected to contribute to binding through a combination of hydrophobic and potential hydrogen bonding interactions.

Exploration of Stereochemical Determinants of In Vitro Activity (If Applicable)

Stereochemistry is a critical factor in the biological activity of many chiral molecules, as stereoisomers can exhibit significantly different potencies and selectivities due to the three-dimensional nature of drug-target interactions. However, this compound is an achiral molecule. It does not possess any stereocenters, and therefore, does not exist as enantiomers or diastereomers.

Mechanistic Studies of in Vitro Biological Target Interaction

Enzyme Inhibition Kinetics and Mechanistic Pathways (In Vitro)

No published studies were identified that investigated the enzyme inhibition kinetics of 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide. Consequently, there is no available data regarding its inhibitory constants or its potential mechanisms of enzyme interaction.

Determination of Inhibition Constants (Ki, IC50) and Reversibility Profiles

There is no reported data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound against any specific enzyme. Information regarding the reversibility of its potential inhibitory effects is also absent from the current scientific literature.

Elucidation of Inhibitor Binding Modes (e.g., Competitive, Non-Competitive, Uncompetitive, Allosteric)

Without kinetic data, the binding mode of this compound to any potential enzyme target remains unknown. There are no studies to suggest whether it would act as a competitive, non-competitive, uncompetitive, or allosteric inhibitor.

Characterization of Enzyme-Ligand Complex Formation

No structural or biophysical data, such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, is available to characterize the formation of a complex between this compound and any enzyme.

Receptor Binding Assays and Ligand-Receptor Interaction Analysis (In Vitro)

Similar to the lack of enzyme inhibition data, there is no information available from in vitro receptor binding assays for this compound.

Assessment of Agonistic and Antagonistic Modulatory Effects

There are no published findings that assess whether this compound has any agonistic or antagonistic effects on any known receptors.

Quantification of Receptor Affinity and Selectivity

Data quantifying the affinity (e.g., Kd, Ki) and selectivity of this compound for any specific receptor are not available in the public domain.

Investigation of Cellular Pathway Modulation and Molecular Signaling (In Vitro)

There is currently no available research detailing the effects of this compound on specific cellular pathways or molecular signaling cascades in vitro. Studies investigating its potential to modulate pathways commonly affected by other sulfonamides, such as those involved in cell proliferation, apoptosis, or inflammation, have not been reported.

Target Identification and Validation Methodologies (In Vitro)

Specific in vitro methodologies to identify and validate the biological targets of this compound have not been described in the accessible scientific literature. General approaches for target identification of novel compounds often include affinity chromatography, activity-based protein profiling, and computational target prediction, but their application to this specific compound has not been documented.

Development of this compound as a Research Probe

The potential development and use of this compound as a research probe for studying biological systems have not been explored in published research. The synthesis of such a probe would typically involve the incorporation of a reporter tag, such as a fluorescent group or a biotin (B1667282) moiety, to enable the visualization and identification of its binding partners within a cellular context. However, no such derivatives or applications have been reported.

Future Directions and Emerging Avenues in 3 Cyano N 4 Methoxyphenyl Benzenesulfonamide Research

Exploration of Novel and Underexplored Biological Targets

The benzenesulfonamide (B165840) core is a well-established pharmacophore known to interact with a variety of biological targets. Future research should prioritize screening 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide against novel and underexplored enzymes and receptors where this chemical motif has shown promise.

Carbonic Anhydrases (CAs): The sulfonamide group is a classic zinc-binding moiety, making carbonic anhydrases a primary target class of interest. While many sulfonamides are known CA inhibitors, the specific inhibitory profile of the 3-cyano derivative against the full panel of human CA isoforms (of which there are at least 15) is unknown. Future studies should assess its activity against tumor-associated isoforms like CA IX and XII, which are implicated in cancer progression, as well as other isoforms involved in neurological disorders or glaucoma. researchgate.netresearchgate.netresearchgate.net

Kinases: Numerous benzenesulfonamide derivatives have been identified as kinase inhibitors, a critical class of targets in oncology and inflammatory diseases. acs.org High-throughput screening of this compound against a broad panel of human kinases could uncover novel inhibitory activities. Of particular interest would be receptor tyrosine kinases (RTKs) like VEGFR-2, which are involved in angiogenesis and are validated targets for cancer therapy. acs.org

Other Potential Targets: The diverse biological activities reported for sulfonamides, including antibacterial, antiviral, and anti-inflammatory effects, suggest a wide range of other potential targets. rjb.ro Systematic screening against targets such as bacterial dihydropteroate (B1496061) synthase (DHPS), viral proteases, or inflammatory enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs) could reveal unexpected and therapeutically relevant activities.

Potential Target Class Rationale for Exploration Key Isoforms/Examples
Carbonic AnhydrasesEstablished interaction with the sulfonamide moiety.CA I, II, IX, XII
Protein KinasesKnown activity for analogous benzenesulfonamide structures.VEGFR-2, EGFR, TrkA
Bacterial EnzymesBroad-spectrum antibacterial activity of sulfonamides.Dihydropteroate Synthase (DHPS)
Viral EnzymesDocumented antiviral properties of some sulfonamides.HIV Protease, Hepatitis C Protease
Inflammatory EnzymesAnti-inflammatory potential of related compounds.COX-1, COX-2, 12-LOX

Advanced Synthetic Strategies for Enhanced Structural Complexity and Diversity

While a basic synthesis for this compound has been described, future work should focus on advanced synthetic methodologies to generate a library of analogues. This will enable comprehensive structure-activity relationship (SAR) studies and the optimization of potency and selectivity for any identified biological targets.

Combinatorial and Parallel Synthesis: To efficiently explore the chemical space around the core scaffold, combinatorial and parallel synthesis techniques can be employed. nih.gov This would involve reacting a variety of substituted benzenesulfonyl chlorides with a range of anilines, or vice versa. Solid-phase synthesis could facilitate the rapid generation and purification of a diverse library of derivatives for high-throughput screening.

Late-Stage Functionalization and C-H Activation: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, offer powerful tools for modifying the core structure at late stages. tandfonline.comingentaconnect.comresearchgate.net These techniques could be used to introduce new functional groups onto either the benzenesulfonamide or the methoxyphenyl ring, allowing for fine-tuning of the molecule's properties without the need for de novo synthesis. This is particularly valuable for creating derivatives with improved potency, selectivity, or pharmacokinetic properties. benthamdirect.com

Flow Chemistry: The use of flow chemistry can offer a safe, efficient, and scalable method for producing a library of sulfonamides. semanticscholar.orgunisi.it This approach allows for precise control over reaction parameters and can minimize the formation of byproducts, simplifying purification and accelerating the drug discovery process.

Integration of Computational and Experimental Methodologies for Predictive Modeling

The integration of computational and experimental approaches is crucial for accelerating the discovery and optimization of bioactive compounds. For this compound, in silico methods can guide synthetic efforts and help to rationalize experimental findings.

Molecular Docking: Once a biological target is identified, molecular docking studies can be used to predict the binding mode of this compound within the active site. semanticscholar.orgnih.govnih.gov This can provide insights into the key interactions responsible for binding and can help to explain the observed activity. These models can then be used to design new derivatives with improved binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR): By generating a library of analogues and measuring their biological activity, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. tandfonline.combenthamdirect.comresearchgate.net These models can identify the key steric, electronic, and hydrophobic features that are important for activity, providing a predictive tool to guide the design of more potent compounds. researchgate.netnih.gov

In Silico ADMET Prediction: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical in drug discovery. Computational tools can predict the drug-likeness and potential liabilities of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development. researchgate.netresearchgate.netbenthamdirect.comnih.gov

Computational Method Application in Future Research Predicted Outcomes
Molecular DockingPredict binding pose in target's active site.Key amino acid interactions, binding energy.
3D-QSAR (CoMFA/CoMSIA)Relate structural features to biological activity.Predictive models for designing potent analogues.
In Silico ADMETPredict pharmacokinetic and toxicity profiles.Oral bioavailability, toxicity flags, drug-likeness.

Development of Innovative In Vitro Assay Platforms for Mechanistic Insights

To gain a deeper understanding of the mechanism of action of this compound, the development and application of innovative in vitro assays will be essential.

Target-Based Assays: For any identified biological targets, robust and sensitive enzymatic or binding assays will be necessary to determine inhibitory constants (IC₅₀ or Kᵢ) and to study the mechanism of inhibition (e.g., competitive, non-competitive). For instance, a stopped-flow CO₂ hydration assay is a standard method for evaluating carbonic anhydrase inhibitors. unisi.it

Cell-Based Assays: Moving beyond purified targets, cell-based assays are crucial for confirming the activity of the compound in a more physiologically relevant context. For example, if the compound is found to inhibit a cancer-related kinase, its anti-proliferative activity could be assessed using cancer cell lines in MTT or colony formation assays. acs.orgacs.org Furthermore, assays to measure downstream signaling events, such as Western blotting for phosphorylated proteins, can confirm on-target engagement in cells.

Advanced Cellular Models: To better mimic the in vivo environment, future studies could employ more complex cellular models, such as 3D spheroids or organoids. These models can provide more predictive data on the compound's efficacy and potential for tissue penetration.

Potential Applications as Chemical Probes for Fundamental Biological Questions

Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable chemical probes to investigate fundamental biological processes. A potent and selective inhibitor can be a powerful tool for dissecting the role of a specific enzyme or receptor in cellular signaling pathways.

To be a useful chemical probe, a molecule should ideally have high potency for its target, a well-understood mechanism of action, and good selectivity over other related targets. If this compound is found to be a selective inhibitor of a particular biological target, it could be used to:

Validate new drug targets: By inhibiting the target in cellular or animal models, the compound can help to establish a causal link between the target and a disease phenotype.

Elucidate signaling pathways: A selective inhibitor can be used to perturb a specific node in a signaling network, allowing researchers to study the downstream consequences and unravel complex biological circuits.

Develop imaging agents: By attaching a fluorescent dye or a radiolabel, the compound could be transformed into an imaging agent to visualize the localization and expression of its target in living cells or organisms.

The development of this compound as a chemical probe would require rigorous characterization of its selectivity profile and the development of a suitable inactive control compound to account for off-target effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 3-cyano-N-(4-methoxyphenyl)benzenesulfonamide?

  • Methodology : The synthesis typically involves sulfonylation of 4-methoxyaniline with 3-cyanobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) and temperature (0–5°C to minimize side reactions) . Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) ensures removal of unreacted starting materials.
  • Analytical Confirmation : Purity is validated using HPLC (C18 column, acetonitrile/water gradient) and NMR (DMSO-d₆, δ 7.8–8.2 ppm for aromatic protons adjacent to sulfonamide and cyano groups) .

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

  • Crystallographic Tools : Single-crystal X-ray diffraction using SHELXL for refinement (R-factor < 0.05) confirms bond lengths (e.g., S–N: 1.63 Å) and angles. ORTEP-3 generates thermal ellipsoid plots to visualize anisotropic displacement parameters, critical for distinguishing between isostructural analogs .
  • Validation : The PLATON tool checks for missed symmetry or twinning, while ADDSYM in WinGX ensures space group correctness .

Advanced Research Questions

Q. How do electronic effects of the cyano and methoxy groups influence reactivity in cross-coupling reactions?

  • Mechanistic Insight : The electron-withdrawing cyano group activates the benzene ring toward nucleophilic aromatic substitution (e.g., with amines or thiols), while the methoxy group’s electron-donating nature directs electrophilic substitution to the para position. DFT calculations (B3LYP/6-31G*) reveal charge density differences at reactive sites .
  • Experimental Design : Optimize Suzuki-Miyaura coupling using Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and arylboronic acids in THF/water (80°C, 12 hr). Monitor regioselectivity via LC-MS .

Q. What strategies address contradictions in reported biological activity data for this compound?

  • Data Reconciliation : Discrepancies in IC₅₀ values (e.g., antimicrobial assays) arise from variations in bacterial strains (Gram-positive vs. Gram-negative) or assay conditions (pH, nutrient media). Meta-analysis using standardized protocols (CLSI guidelines) minimizes variability.
  • SAR Studies : Compare derivatives (e.g., 3-nitro or 3-fluoro analogs) to isolate contributions of the cyano group. Molecular docking (AutoDock Vina) against E. coli dihydrofolate reductase shows stronger H-bonding with cyano (ΔG = −8.2 kcal/mol) vs. nitro (−7.5 kcal/mol) .

Methodological and Analytical Focus

Q. Which spectroscopic techniques best characterize degradation products under oxidative conditions?

  • Oxidative Pathways : Exposure to H₂O₂/Fe²⁺ (Fenton’s reagent) generates sulfonic acid derivatives. LC-QTOF-MS identifies m/z 318.06 [M+H]⁺ for the parent compound and m/z 334.04 [M+H]⁺ for the sulfonic acid product.
  • Kinetic Monitoring : UV-Vis spectroscopy tracks absorbance at 260 nm (π→π* transition of the sulfonamide moiety) over time, fitting to pseudo-first-order kinetics (k = 0.023 min⁻¹) .

Q. How can computational modeling predict interactions with cytochrome P450 enzymes?

  • In Silico Approach : Use Schrödinger’s Glide for docking into CYP3A4 (PDB: 1TQN). The cyano group’s orientation near the heme iron (3.1 Å) suggests potential metabolic oxidation. MD simulations (AMBER) assess binding stability over 50 ns .

Structural and Functional Analogues

Q. What distinguishes this compound from structurally similar benzenesulfonamides in catalytic applications?

  • Comparative Analysis : Unlike N-(5-amino-2-methoxyphenyl)-3,4-dichlorobenzenesulfonamide, the cyano group enhances electrophilicity for SNAr reactions. Cyclic voltammetry (CH Instruments) shows a redox peak at −0.76 V (vs. Ag/AgCl) for the cyano derivative, absent in chloro analogs .
  • Catalytic Use : Acts as a ligand in Pd-catalyzed C–H activation (TOF = 120 hr⁻¹ vs. 85 hr⁻¹ for methoxy-only analogs) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.